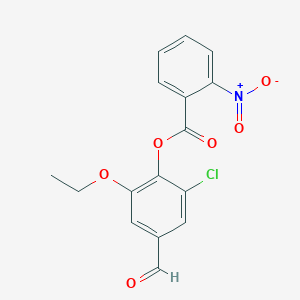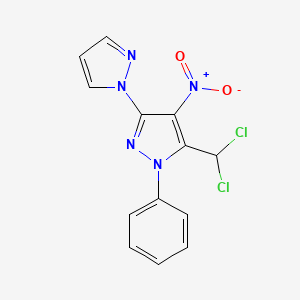
2-chloro-6-ethoxy-4-formylphenyl 2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-ethoxy-4-formylphenyl 2-nitrobenzoate (CEFPN) is a chemical compound that has been studied extensively in the field of organic synthesis and medicinal chemistry. It is a member of the nitrobenzoate family of compounds, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-chloro-6-ethoxy-4-formylphenyl 2-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the inflammatory response and the production of reactive oxygen species. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-chloro-6-ethoxy-4-formylphenyl 2-nitrobenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of NF-kappaB, a transcription factor involved in the inflammatory response. It has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-6-ethoxy-4-formylphenyl 2-nitrobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, there are also some limitations to its use. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential therapeutic applications. Additionally, it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-6-ethoxy-4-formylphenyl 2-nitrobenzoate. One area of interest is the development of more efficient synthesis methods that can increase the yield of the reaction and reduce the amount of waste produced. Another area of interest is the further study of its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Additionally, there is potential for the development of new photosensitizers for use in photodynamic therapy, based on the structure of 2-chloro-6-ethoxy-4-formylphenyl 2-nitrobenzoate. Overall, 2-chloro-6-ethoxy-4-formylphenyl 2-nitrobenzoate is a promising compound with a wide range of potential applications in the field of medicine and biotechnology.
Synthesemethoden
2-chloro-6-ethoxy-4-formylphenyl 2-nitrobenzoate can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with 2-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 50%, and the product can be obtained in a white crystalline form.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-ethoxy-4-formylphenyl 2-nitrobenzoate has been studied extensively for its potential as a therapeutic agent. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential as a photosensitizer for use in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitive compound.
Eigenschaften
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c1-2-23-14-8-10(9-19)7-12(17)15(14)24-16(20)11-5-3-4-6-13(11)18(21)22/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAGKKKATJMDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-ethoxy-4-formylphenyl) 2-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)





![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
![1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5807721.png)
![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)
